5-bromo-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
Descripción
This compound is a pyridine derivative featuring a bromine atom at position 5, an azetidine ring (4-membered nitrogen heterocycle) at position 2, and a carbonitrile group at position 3. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring precise steric and electronic complementarity .
Propiedades
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c17-14-4-13(5-18)16(19-6-14)21-9-15(10-21)20-7-11-2-1-3-12(11)8-20/h4,6,11-12,15H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJLGMBIJJAHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Implications
The compound’s unique substituents differentiate it from other pyridine derivatives:
- Bromine at C5 : Enhances electrophilicity and may participate in halogen bonding.
- Octahydrocyclopenta[c]pyrrol : A bicyclic system that increases molecular complexity and surface area for hydrophobic interactions.
- Carbonitrile at C3 : A strong electron-withdrawing group that polarizes the pyridine ring, influencing reactivity and binding affinity.
Comparative Analysis with Similar Compounds
Table 1: Structural and Functional Comparison
Critical Observations
The octahydrocyclopenta[c]pyrrol moiety offers a unique 3D architecture absent in planar benzofuran derivatives .
Electronic Effects :
- The carbonitrile group in the target compound increases ring electron deficiency compared to tert-butyl carbonate or methyl groups , favoring nucleophilic substitution at C3.
Functional Group Diversity :
Research Findings and Limitations
While the provided evidence lacks explicit biological or physicochemical data for the target compound, structural analogies suggest:
- Medicinal Chemistry Potential: The combination of bromine, carbonitrile, and bicyclic systems aligns with motifs seen in kinase inhibitors or GPCR modulators.
- Synthetic Challenges : The strained azetidine and fused bicyclic system may complicate synthesis compared to simpler analogs like or .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
